molecular formula C7H5NO4 B12348746 Methyl 5,6-dioxopyridine-2-carboxylate

Methyl 5,6-dioxopyridine-2-carboxylate

Cat. No.: B12348746
M. Wt: 167.12 g/mol
InChI Key: YEIIAOICOVYBMD-UHFFFAOYSA-N
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Description

Methyl 5,6-dioxopyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of two keto groups at the 5 and 6 positions and a carboxylate ester group at the 2 position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dioxopyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dicarbonyl compounds with ammonia or amines, followed by esterification. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation. The choice of method depends on factors like cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dioxopyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding dihydroxypyridine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides, hydrazides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃), hydrazine (N₂H₄), or primary amines (RNH₂) are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various pyridine derivatives with modified functional groups, such as hydroxyl, amino, or hydrazide groups. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications.

Scientific Research Applications

Methyl 5,6-dioxopyridine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design and development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of Methyl 5,6-dioxopyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. For example, its keto groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-hydroxypyridine-2-carboxylate: This compound has a hydroxyl group instead of a keto group at the 5 position, leading to different chemical reactivity and biological activity.

    Methyl 2,3-dioxopyridine-5-carboxylate: The positions of the keto and ester groups are different, resulting in distinct chemical properties and applications.

    Methyl 6-aminopyridine-2-carboxylate:

Uniqueness

Methyl 5,6-dioxopyridine-2-carboxylate is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

IUPAC Name

methyl 5,6-dioxopyridine-2-carboxylate

InChI

InChI=1S/C7H5NO4/c1-12-7(11)4-2-3-5(9)6(10)8-4/h2-3H,1H3

InChI Key

YEIIAOICOVYBMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=O)C(=O)C=C1

Origin of Product

United States

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